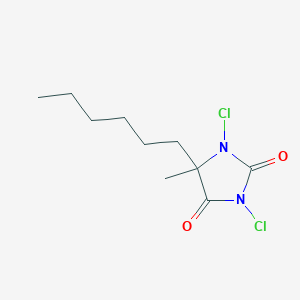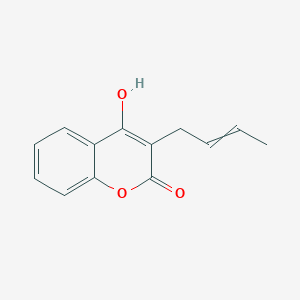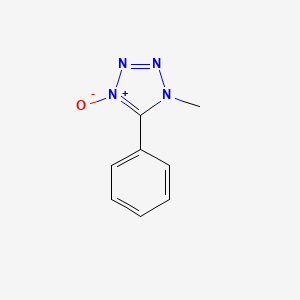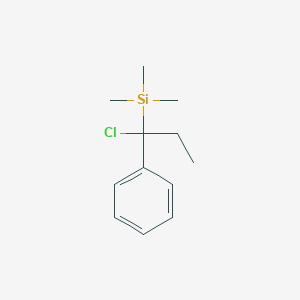![molecular formula C9H17NO6 B14367792 2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid CAS No. 93289-36-2](/img/structure/B14367792.png)
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a butanedioic acid backbone with a bis(2-hydroxyethyl)amino group attached to it. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid typically involves the reaction of ethylene oxide with methylamine at elevated temperatures and pressures. The reaction is carried out at temperatures ranging from 100°C to 170°C and pressures from 0.588 MPa to 9.8066 MPa . The product is then purified through distillation and rectification to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-hydroxyethyl)amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The compound’s effects are mediated through these interactions, which can modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[Bis(2-methyloxyethyl)amino]acetic acid, methyl ester: Similar structure but with methyloxyethyl groups instead of hydroxyethyl groups.
3-[Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid: Contains a sulfonic acid group instead of a butanedioic acid backbone.
Uniqueness
2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
93289-36-2 |
|---|---|
Molecular Formula |
C9H17NO6 |
Molecular Weight |
235.23 g/mol |
IUPAC Name |
2-[[bis(2-hydroxyethyl)amino]methyl]butanedioic acid |
InChI |
InChI=1S/C9H17NO6/c11-3-1-10(2-4-12)6-7(9(15)16)5-8(13)14/h7,11-12H,1-6H2,(H,13,14)(H,15,16) |
InChI Key |
CPANHLIITJEXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)





![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)

![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)

![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)


